molecular formula C20H32N5O21P3 B12725131 Diphosphoribosyl-adenosine monophosphate CAS No. 70028-80-7

Diphosphoribosyl-adenosine monophosphate

Cat. No.: B12725131
CAS No.: 70028-80-7
M. Wt: 771.4 g/mol
InChI Key: HABJYFWBXSWFJZ-GQVRRBAGSA-N
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Description

Diphosphoribosyl-adenosine monophosphate (DPR-AMP) is a nucleotide derivative characterized by a ribose sugar with two phosphate groups (diphosphoribosyl) linked to adenosine monophosphate (AMP).

Properties

CAS No.

70028-80-7

Molecular Formula

C20H32N5O21P3

Molecular Weight

771.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C20H32N5O21P3/c21-16-9-17(23-4-22-16)25(5-24-9)18-14(11(27)7(42-18)2-40-48(33,34)35)45-20-15(12(28)8(44-20)3-41-49(36,37)38)46-19-13(29)10(26)6(43-19)1-39-47(30,31)32/h4-8,10-15,18-20,26-29H,1-3H2,(H2,21,22,23)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)/t6-,7-,8-,10-,11-,12-,13-,14-,15-,18-,19-,20-/m1/s1

InChI Key

HABJYFWBXSWFJZ-GQVRRBAGSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O[C@@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)OC5C(C(C(O5)COP(=O)(O)O)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphosphoribosyl-adenosine monophosphate can be synthesized through enzymatic and chemical methods. Enzymatic synthesis involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts . These enzymes facilitate the phosphorylation of nucleosides to produce nucleotides. The reaction conditions typically include a buffered solution with appropriate pH and temperature to ensure enzyme activity.

Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic processes due to their efficiency and specificity. These processes utilize recombinant enzymes and optimized reaction conditions to achieve high yields. The use of bioreactors allows for the controlled synthesis of the compound, ensuring consistency and purity .

Chemical Reactions Analysis

Types of Reactions: Diphosphoribosyl-adenosine monophosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. Hydrolysis involves the cleavage of the phosphate ester bond, resulting in the formation of adenosine and inorganic phosphate . Phosphorylation reactions, catalyzed by kinases, add phosphate groups to the compound, converting it into higher-energy nucleotides such as adenosine diphosphate and adenosine triphosphate .

Common Reagents and Conditions: Common reagents used in these reactions include ATP, ADP, and various kinases. The reactions typically occur in aqueous solutions with specific pH and temperature conditions to maintain enzyme activity. For example, phosphorylation reactions are often carried out in the presence of magnesium ions, which act as cofactors for the kinases .

Major Products Formed: The major products formed from these reactions include adenosine diphosphate, adenosine triphosphate, and inorganic phosphate. These products play vital roles in cellular energy transfer and metabolic processes .

Comparison with Similar Compounds

Adenosine Monophosphate (AMP)

  • Structure : AMP (C₁₀H₁₄N₅O₇P) consists of adenine, ribose, and a single phosphate group at the 5' position of the ribose .
  • Function : Central to energy metabolism (e.g., ATP/ADP/AMP cycle) and RNA synthesis.
  • Unlike AMP, DPR-AMP may act as a specialized ligand or intermediate in pathways like cGAS-STING .

Adenosine Diphosphate (ADP)

  • Structure : ADP (C₁₀H₁₅N₅O₁₀P₂) contains two phosphate groups in a linear chain at the 5' ribose position .
  • Function : Primarily involved in energy transfer (e.g., substrate for ATP synthesis).
  • Key Differences: DPR-AMP’s "diphosphoribosyl" moiety implies phosphate groups may be distributed differently (e.g., on the ribose ring rather than a linear chain). This structural distinction likely directs DPR-AMP toward non-energy roles, such as enzyme cofactors or immune signaling .

Cyclic GMP-AMP (cGAMP)

  • Structure: A cyclic dinucleotide with mixed 2'-5' and 3'-5' phosphodiester bonds between guanosine and adenosine monophosphates .
  • Function : Activates the STING pathway, triggering type I interferon responses during cytosolic DNA sensing .
  • Key Differences :
    • Linearity vs. Cyclic Structure : DPR-AMP is likely linear, unlike cGAMP’s cyclic configuration, which is critical for STING binding .
    • Biosynthesis : cGAMP is synthesized by cGAS, whereas DPR-AMP may be produced via phosphoribosyltransferases or nucleotide-modifying enzymes .

Phosphoribosyl Pyrophosphate (PRPP)

  • Structure : A 5-phosphoribosyl-1-pyrophosphate molecule involved in nucleotide biosynthesis .
  • Function: Serves as a donor of ribose phosphate in purine/pyrimidine synthesis.
  • Key Differences : PRPP lacks an adenine moiety but shares the diphosphoribosyl motif. DPR-AMP could act as a nucleotide analog or compete with PRPP in enzymatic reactions .

Nicotinamide Adenine Dinucleotide (NAD⁺)

  • Structure: A dinucleotide with AMP linked to nicotinamide mononucleotide via a diphosphate bridge .
  • Function : Coenzyme in redox reactions and signaling (e.g., sirtuin activation).
  • Key Differences: DPR-AMP’s mononucleotide structure contrasts with NAD⁺’s dinucleotide design, limiting its role in redox metabolism but possibly enabling unique receptor interactions .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Structure Type Biological Role Key Pathway/Enzyme
Diphosphoribosyl-AMP Not explicitly defined ~427 g/mol* Linear nucleotide Putative signaling/metabolic intermediate Unknown (speculative)
AMP C₁₀H₁₄N₅O₇P 347.22 g/mol Mononucleotide Energy metabolism, RNA synthesis ATP/ADP cycle
ADP C₁₀H₁₅N₅O₁₀P₂ 427.20 g/mol Linear nucleotide Energy transfer Oxidative phosphorylation
cGAMP C₂₀H₂₄N₁₀O₁₃P₂ 674.38 g/mol Cyclic dinucleotide STING activation, antiviral immunity cGAS-STING pathway
PRPP C₅H₈O₁₄P₂ 310.10 g/mol Phosphoribosyl donor Nucleotide biosynthesis Purine/pyrimidine synthesis
NAD⁺ C₂₁H₂₇N₇O₁₄P₂ 663.43 g/mol Dinucleotide Redox reactions, signaling Glycolysis, sirtuins

*Estimated based on analogous compounds.

Research Findings and Functional Insights

  • Immune Signaling : While cGAMP directly activates STING via cyclic dinucleotide recognition, DPR-AMP’s linear structure may limit this interaction. However, modified nucleotides like DPR-AMP could modulate STING indirectly or act as antagonists .
  • Metabolic Roles : PRPP and NAD⁺ highlight the versatility of diphosphoribosyl groups in nucleotide and cofactor synthesis. DPR-AMP might similarly participate in specialized anabolic or catabolic pathways .
  • Therapeutic Potential: cGAMP analogs are being explored for cancer immunotherapy. DPR-AMP’s structural uniqueness positions it as a candidate for drug development, particularly if it engages immune or metabolic targets .

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